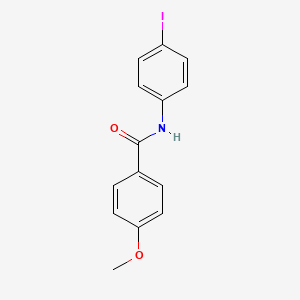

N-(4-iodophenyl)-4-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodophenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYRTYUWYQIOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367868 | |

| Record name | N-(4-iodophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304668-39-1 | |

| Record name | N-(4-iodophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Iodophenyl 4 Methoxybenzamide and Analogous Structures

Classical Amide Coupling Reactions

The most conventional methods for synthesizing amides involve the coupling of a carboxylic acid derivative with an amine. These methods are well-established and widely used due to their reliability and broad substrate scope.

A prevalent method for the synthesis of N-(4-iodophenyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 4-iodoaniline (B139537). pearson.compearson.com This reaction proceeds through a nucleophilic acyl substitution mechanism. chemguide.co.uk The amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the formation of the stable amide bond. chemguide.co.uk

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, which would otherwise react with the amine starting material to form an unreactive ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Common bases include tertiary amines like triethylamine (B128534) or pyridine. The reaction is often performed in an inert solvent such as dichloromethane (B109758) at room temperature. orgsyn.org

Table 1: Key Features of Acyl Chloride-Amine Condensation

| Feature | Description |

| Reactants | Acyl chloride (e.g., 4-methoxybenzoyl chloride) and an amine (e.g., 4-iodoaniline) |

| Mechanism | Nucleophilic acyl substitution |

| Byproduct | Hydrogen chloride (HCl) |

| Conditions | Typically requires a base and an inert solvent |

A similar approach has been utilized in the synthesis of related compounds, such as N-phenylbenzamide, from benzoyl chloride and aniline (B41778). nih.gov The versatility of this method allows for the preparation of a wide range of N-substituted amides by simply varying the acyl chloride and amine starting materials. chemguide.co.ukchemguide.co.uk For instance, the synthesis of [2-{(4-chlorophenyl)(4-[125I]iodophenyl)}methoxyethyl]1-piperidine-3-carboxylic acid ([125I]CIPCA) starts with the acylation of chlorobenzene (B131634) with 4-iodobenzoyl chloride. umich.edu

Carbodiimide-mediated coupling represents another classical and widely used method for amide bond formation, directly from a carboxylic acid and an amine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed. creative-proteomics.comchemistrysteps.com These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. chemistrysteps.comyoutube.com

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. creative-proteomics.comluxembourg-bio.com This intermediate is then attacked by the amine to form the amide bond and a urea (B33335) byproduct (e.g., dicyclohexylurea (DCU) when using DCC). luxembourg-bio.comlibretexts.org

One of the main advantages of this method is that it avoids the need to first convert the carboxylic acid to a more reactive derivative like an acyl chloride. chemistrysteps.com However, the O-acylisourea intermediate can be unstable, particularly in aqueous environments, which can limit reaction efficiency. creative-proteomics.com To mitigate this, additives like N-hydroxysuccinimide (NHS) are often used to form a more stable active ester intermediate. creative-proteomics.com Carbodiimide coupling reactions are frequently used in peptide synthesis and for creating fatty acid amides. nih.gov

Table 2: Common Carbodiimide Coupling Agents

| Reagent | Full Name | Key Characteristics |

| DCC | N,N'-Dicyclohexylcarbodiimide | Hydrophobic, used in organic solvents. Byproduct (DCU) is often insoluble. creative-proteomics.comluxembourg-bio.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, often used in bioconjugation reactions. creative-proteomics.com |

Palladium-Catalyzed Synthetic Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of N-aryl amides. youtube.comorganic-chemistry.org This methodology allows for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines. organic-chemistry.orgnih.gov The synthesis of this compound could, in principle, be achieved by coupling 4-iodoaniline with 4-methoxybenzamide (B147235), though the more common route involves the reaction of an aryl halide with an amine.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. youtube.com The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. youtube.com

This method offers high functional group tolerance and can be applied to a wide range of substrates, including those with steric hindrance. unimi.itresearchgate.net For example, palladium catalysis has been successfully used for the synthesis of various N-aryl carbamates and has shown utility in the preparation of complex molecules. organic-chemistry.orgacs.org However, challenges can arise with certain substrates, and reaction conditions often need careful optimization. publish.csiro.aunih.gov

Copper-Catalyzed Intramolecular Arylation for Derivatives (e.g., Benzoxazoles)

While not a direct synthesis of this compound, copper-catalyzed intramolecular arylation is a highly relevant strategy for the synthesis of its derivatives, such as benzoxazoles. ijcps.orgacs.orgnih.gov Benzoxazoles are important heterocyclic compounds with a range of biological activities. ijcps.org

This synthetic approach typically involves the acylation of a 2-haloaniline to form an o-haloanilide intermediate. ijcps.org This intermediate then undergoes an intramolecular C-O bond formation via copper catalysis to yield the benzoxazole (B165842) ring system. ijcps.orgnih.gov The mechanism is thought to proceed through the coordination of the amide to a Cu(I) center, followed by oxidative addition of the aryl halide, and subsequent reductive elimination to form the C-O bond. ijcps.org

Various copper sources and ligands have been explored to optimize this transformation. ijcps.org This method provides an efficient route to functionalized benzoxazoles, which are structurally related to N-aryl benzamides and often share similar biological properties. rsc.orgscilit.com

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of amide bond formation reactions are highly dependent on the specific reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst system is often necessary to achieve the desired outcome.

Studies have shown that solvent polarity and hydrogen-bonding ability can influence the rate of amide bond formation. nih.gov For instance, in some cases, protic solvents can restrict the isomerization of amide bonds by forming hydrogen bonds with the carbonyl oxygen. nih.gov The kinetics of amide bond cleavage have also been shown to be dependent on the solvent composition in mixed solvent systems. researchgate.net The optimization of solvent choice is a critical aspect of process development, particularly for large-scale syntheses. researchgate.net

Stoichiometric Considerations and Catalyst Selection

The synthesis of N-aryl amides, including this compound, is heavily influenced by the precise molar ratios of reactants and the nature of the catalyst employed. Traditional amidation methods often necessitate the use of stoichiometric amounts of coupling reagents, which can lead to low atom economy and significant waste generation. mdpi.com Modern synthetic approaches, however, focus on catalytic systems that improve efficiency and reduce environmental impact.

In one-pot syntheses of N-aryl amides from nitroarenes and acyl chlorides, the stoichiometry of the reducing agent is a key factor. A notable method utilizes iron dust in water, where the molar ratio of the nitroarene, acyl chloride, and iron is carefully controlled to achieve high yields. For instance, the reaction can proceed effectively with a specific stoichiometry to produce a range of N-aryl amides. nih.gov

Catalyst selection is paramount in directing the reaction towards the desired product with high selectivity and yield. Palladium-based catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), are frequently used in C-H activation and cyclization reactions to form related N-aryl structures like isoquinolones. researchgate.net In these reactions, a co-oxidant, such as copper(II) acetate (Cu(OAc)₂), is often required in stoichiometric or sub-stoichiometric amounts to regenerate the active Pd(II) catalyst. researchgate.net

For atroposelective synthesis of analogous diarylamine-like scaffolds, chiral phosphoric acids have emerged as effective catalysts. nih.gov These catalysts can direct the stereochemical outcome of the reaction, yielding products with high enantiomeric ratios. The catalyst loading is typically low, often around 10 mol%, highlighting the efficiency of these catalytic systems. nih.gov

The following table summarizes key stoichiometric and catalytic parameters from selected synthetic methods for N-aryl amides.

Table 1: Stoichiometric and Catalytic Data for N-Aryl Amide Synthesis

| Product Type | Reactants | Catalyst/Additive | Stoichiometric Ratios (Reactant:Catalyst/Additive) | Yield | Source |

|---|---|---|---|---|---|

| N-Aryl Amides | Nitroarenes, Acyl Chlorides | Fe dust | Reactant:Fe (variable, e.g., 0.25 mmol scale) | Good yields | nih.gov |

| N-Aryl Isoquinolones | Benzamides, Alkynes | Pd(OAc)₂, Cu(OAc)₂ | Benzamide (B126):Alkyne:Pd(OAc)₂:Cu(OAc)₂ (1:3:0.1:0.4) | Good yields | researchgate.net |

| Atroposelective N-Aryl Quinoids | N-Aryl Quinoids, Halogen Source | Chiral Phosphoric Acid | Substrate:Catalyst (1:0.1) | Up to 90% | nih.gov |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogs to minimize environmental impact. researchgate.net These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov

A significant advancement in the green synthesis of N-aryl amides is the use of water as a solvent and iron dust as a reductant. nih.gov This method avoids the use of volatile organic solvents and expensive or toxic catalysts. The reaction of nitroarenes with acyl chlorides in water mediated by iron is a prime example of a greener alternative to traditional methods. nih.gov This process is not only environmentally benign but can also be scaled up for industrial applications. nih.gov

Another green strategy involves solvent-free reactions, which eliminate solvent waste and can lead to shorter reaction times and higher yields. ugm.ac.id For example, the reduction of p-anisaldehyde, a precursor containing the 4-methoxybenzyl moiety, can be achieved with sodium borohydride (B1222165) in the absence of a solvent. ugm.ac.id Subsequent reactions to form related compounds can also be conducted under solvent-free conditions or in greener solvents like acetone (B3395972). ugm.ac.id

Microwave irradiation is another green technique that can accelerate organic reactions, often leading to higher yields and cleaner products in shorter time frames. nih.gov This method is based on the efficient heating of the reaction mixture through dipolar polarization and conduction. nih.gov

The development of processes that eliminate waste at the source is a cornerstone of green chemistry. epa.gov An example from the wider chemical industry is the synthesis of 4-aminodiphenylamine (4-ADPA), a key intermediate for rubber antidegradants. A greener process was developed that significantly reduces organic and inorganic waste, as well as wastewater, by utilizing a base-promoted, direct coupling of aniline and nitrobenzene (B124822). epa.gov Such innovations in reaction design are crucial for the sustainable production of chemicals.

The use of plant extracts and other biological materials for the synthesis of chemical compounds and nanoparticles is also a burgeoning area of green chemistry. ejcmpr.com While not yet widely reported for the specific synthesis of this compound, these bio-inspired methods offer a future direction for more sustainable chemical manufacturing. ejcmpr.com

The table below outlines some green chemistry approaches applicable to the synthesis of N-aryl amides.

Table 2: Green Chemistry Approaches in Amide Synthesis

| Green Approach | Key Features | Example Application | Source |

|---|---|---|---|

| Use of Water as Solvent | Avoids volatile organic compounds (VOCs), low cost, non-flammable. | Synthesis of N-aryl amides from nitroarenes and acyl chlorides. | nih.gov |

| Solvent-Free Reactions | Reduces solvent waste, can increase reaction rates. | Reduction of p-anisaldehyde with NaBH₄. | ugm.ac.id |

| Use of Benign Reagents | Employs non-toxic and readily available materials. | Iron dust as a reductant. | nih.gov |

| Waste Elimination at Source | New reaction pathways that avoid the formation of by-products. | Direct coupling of aniline and nitrobenzene for 4-ADPA synthesis. | epa.gov |

Chemical Reactivity and Derivatization Strategies

Substitution Reactions at the Iodophenyl Moiety

The iodophenyl group is a key site for derivatization, primarily due to the reactivity of the carbon-iodine (C-I) bond. This bond is weaker than the corresponding carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds, making the iodine atom an excellent leaving group in various substitution reactions. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The mechanism typically involves two steps: addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. libretexts.org

For SNAr reactions to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

The structure of N-(4-iodophenyl)-4-methoxybenzamide lacks strong electron-withdrawing groups on the iodinated ring. The amide group (–NHCO–) can be either electron-donating or electron-withdrawing depending on resonance and inductive effects, but it is not a powerful activating group for SNAr. Consequently, direct nucleophilic substitution of the iodine atom under standard SNAr conditions is generally difficult and requires harsh conditions or the use of very strong nucleophiles. researchgate.net

The most significant and widely utilized reaction at the iodophenyl moiety is the palladium-catalyzed cross-coupling reaction. The high reactivity of the C-I bond makes this compound an excellent substrate for these transformations. wikipedia.org

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a prime example. In this reaction, the C-I bond of this compound undergoes oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle. This is followed by transmetalation with a boronic acid (or its ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

This strategy allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups in place of the iodine atom, providing a powerful tool for synthesizing complex molecular architectures.

| Parameter | Typical Condition | Example Reagents/Catalysts | Reference |

| Catalyst | Palladium(0) or Palladium(II) precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | mdpi.com |

| Ligand | Phosphine-based | PPh₃, XPhos, SPhos | libretexts.org |

| Base | Inorganic base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | mdpi.com |

| Boron Reagent | Boronic acid or ester | Arylboronic acids, vinylboronic acids | researchgate.net |

| Solvent | Aprotic or aqueous mixtures | Toluene, Dioxane, DMF, THF/Water | mdpi.com |

| Temperature | 80-120 °C | - | libretexts.org |

Modifications of the Methoxybenzamide Moiety

The methoxybenzamide portion of the molecule offers two primary sites for chemical modification: the methoxy (B1213986) group and the amide carbonyl group.

Ether Cleavage (Demethylation) : The methoxy group (–OCH₃) can be converted to a hydroxyl group (–OH) through ether cleavage. This transformation is typically achieved using strong Lewis acids or proton acids. Reagents like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or hydrobromic acid (HBr) are effective for this purpose. wikipedia.orggoogle.com The resulting phenolic hydroxyl group can then serve as a handle for further functionalization, such as alkylation or esterification.

Amide Reduction : The amide functional group can be reduced to an amine. This requires a powerful reducing agent, as amides are relatively stable. Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this transformation, converting the carbonyl group (C=O) into a methylene group (CH₂). wikipedia.orgmasterorganicchemistry.com This reaction transforms the this compound into N-(4-iodophenyl)-4-methoxybenzylamine, fundamentally altering the linker between the two aromatic rings.

Intramolecular Cyclization Pathways (e.g., to form Benzoxazoles)

Under specific conditions, this compound or its derivatives can undergo intramolecular cyclization to form heterocyclic structures. The feasibility of such reactions depends on the substitution pattern of the aromatic rings.

For instance, the synthesis of benzoxazoles can be achieved through the intramolecular cyclization of N-(2-halophenyl)benzamides. This reaction typically proceeds via an N-deprotonation followed by an intramolecular O-SNAr cyclization, where the amide oxygen acts as the nucleophile, displacing a halide at the ortho position. semanticscholar.org For this compound, this specific pathway is not possible due to the para-position of the iodine. However, if the molecule were isomerically substituted with a halogen at the ortho-position of the aniline (B41778) ring, this cyclization would be a viable route to form a 2-(4-methoxyphenyl)benzoxazole derivative.

Other palladium-catalyzed cyclization pathways have been developed for related N-aryl amide structures, leading to the formation of indoles or other fused heterocyclic systems, demonstrating the potential for cyclization if appropriate functional groups are present on the substrate. mdpi.commdpi.com

Thionation Reactions to form Thioamide Derivatives

The conversion of the amide group into a thioamide group is a well-established transformation known as thionation. This reaction replaces the carbonyl oxygen atom with a sulfur atom. The most common and effective reagent for this purpose is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). beilstein-journals.orgorganic-chemistry.org

The reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous, non-polar solvent such as toluene or xylene. nih.govmdpi.com The resulting product, N-(4-iodophenyl)-4-methoxythiobenzamide, possesses significantly different chemical properties and reactivity compared to the parent amide, making it a valuable intermediate for further synthesis, particularly in the construction of sulfur-containing heterocycles. beilstein-journals.orgchemspider.com

Oxidative and Reductive Transformations

Beyond the specific reductions of the amide group, other parts of the this compound molecule can undergo oxidative or reductive transformations.

Oxidative Transformations : The iodine atom on the phenyl ring can be oxidized to a hypervalent state. For example, reaction with chlorine can produce a stable iodobenzene dichloride complex [Ar-ICl₂]. wikipedia.org These hypervalent iodine compounds are valuable reagents in their own right, capable of acting as oxidants or participating in various coupling reactions. nih.gov

Reductive Transformations : The carbon-iodine bond can be reductively cleaved to a carbon-hydrogen bond. While often an undesired side reaction in cross-coupling catalysis, this reduction can be performed intentionally using various reducing agents, such as catalytic hydrogenation or hydride sources. This would convert the molecule into N-phenyl-4-methoxybenzamide.

Formation of Radiolabeled Analogs for Research Probes

The intrinsic structure of this compound, featuring a readily available iodine atom on one of its phenyl rings, makes it a prime candidate for the development of radiolabeled analogs. These analogs serve as invaluable research probes, enabling non-invasive imaging and detailed mechanistic studies in biological systems. The process of radiolabeling involves the substitution of the stable iodine atom with a radioactive isotope or the incorporation of other radionuclides at various positions within the molecule. This strategic modification allows for the sensitive detection and tracking of the compound's distribution, binding, and metabolism.

The choice of radionuclide is dictated by the intended application, whether it be for in vitro autoradiography, single-photon emission computed tomography (SPECT), or positron emission tomography (PET). Each of these imaging modalities requires a radionuclide with specific decay characteristics. For instance, SPECT imaging often utilizes gamma-emitting isotopes like Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I), while PET imaging employs positron-emitting isotopes such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F).

The synthesis of these radiolabeled probes can be achieved through several established methods. Direct electrophilic radioiodination is a common approach where a radioactive iodine species is reacted with a suitable precursor molecule. In the case of this compound, a precursor lacking the iodine atom, such as N-(4-aminophenyl)-4-methoxybenzamide, could be utilized. Alternatively, isotope exchange reactions can be employed, where the stable ¹²⁷I atom in the parent molecule is swapped with a radioactive iodine isotope under specific reaction conditions.

Furthermore, the methoxy group on the benzamide (B126) ring presents another avenue for radiolabeling. Demethylation of this group to a hydroxyl functionality provides a site for subsequent radiolabeling with positron emitters like ¹¹C or ¹⁸F. For example, methylation of the hydroxyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate would yield the corresponding ¹¹C-labeled analog. Similarly, the introduction of a fluoroalkyl group in place of the methyl group can be achieved using an appropriate [¹⁸F]fluorinating agent.

The development of these radiolabeled analogs of this compound and its derivatives has been instrumental in various research areas, particularly in oncology and neuroimaging. For example, radioiodinated benzamides have been investigated for their potential to target melanoma. Studies have shown that certain N-(alkylaminoethyl)-4-iodobenzamide derivatives exhibit significant uptake in melanoma cells, suggesting their utility as imaging agents for this type of cancer. nih.gov

The following interactive data tables summarize potential radiolabeling strategies for this compound and its precursors, based on established radiochemical methodologies.

Table 1: Potential Radioiodination Strategies for this compound Analogs

| Radioisotope | Labeling Method | Precursor Compound | Potential Application |

| ¹²³I | Electrophilic Substitution | N-(4-aminophenyl)-4-methoxybenzamide | SPECT Imaging |

| ¹²⁵I | Isotope Exchange | This compound | In vitro Autoradiography |

| ¹³¹I | Electrophilic Substitution | N-(4-stannylphenyl)-4-methoxybenzamide | Radiotherapy/SPECT Imaging |

Table 2: Potential Strategies for Radiolabeling with Positron Emitters

| Radioisotope | Labeling Method | Precursor Compound | Potential Application |

| ¹¹C | O-methylation | N-(4-iodophenyl)-4-hydroxybenzamide | PET Imaging |

| ¹⁸F | Nucleophilic Substitution | N-(4-iodophenyl)-4-(2-tosyloxyethoxy)benzamide | PET Imaging |

These radiolabeled probes, once synthesized and purified, can be used in a variety of research settings. In preclinical studies, their biodistribution and pharmacokinetics can be evaluated in animal models to assess their potential as diagnostic imaging agents. Furthermore, they can be utilized in in vitro binding assays to determine their affinity and selectivity for specific biological targets. The insights gained from these studies are crucial for the development of novel diagnostic tools and for unraveling the complex mechanisms of diseases.

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

The expected crystal structure would feature a twisted conformation, where the two aromatic rings are not coplanar. The dihedral angle between the plane of the iodophenyl ring and the plane of the benzamide (B126) group is a key parameter, dictated by a balance of steric hindrance and electronic effects.

The growth of high-quality single crystals suitable for SC-XRD analysis is a critical prerequisite. The slow evaporation solution growth technique is a widely employed and effective method for organic compounds of this type. nih.govyoutube.com

The general procedure involves:

Solvent Selection: The compound is dissolved in a suitable solvent or solvent mixture in which it has moderate solubility. Solvents such as methanol, ethanol, or acetone (B3395972) are common choices for benzamide derivatives. nih.govsemanticscholar.org

Saturation: A saturated or near-saturated solution is prepared at a specific temperature, often with gentle heating and stirring to ensure homogeneity.

Filtration: The solution is filtered to remove any particulate impurities that could act as unwanted nucleation sites.

Slow Evaporation: The filtered solution is left undisturbed in a vessel with a loosely fitted cover (e.g., perforated film), allowing the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals.

Optimization of this process involves screening various solvents and controlling the rate of evaporation to yield crystals of sufficient size and quality.

The crystal packing of N-(4-iodophenyl)-4-methoxybenzamide is governed by a network of non-covalent interactions. These forces dictate the supramolecular architecture and influence the material's physical properties. The key expected interactions include hydrogen bonding, halogen bonding, and π-π stacking. researchgate.nettuni.fi

Hydrogen Bonding: The most significant hydrogen bond is expected to form between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule, creating strong N-H···O=C linkages. nih.gov This interaction often leads to the formation of one-dimensional chains or dimeric motifs within the crystal lattice.

Halogen Bonding: The iodine atom on the phenyl ring is a potent halogen bond donor. The electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential on the iodine atom, known as a σ-hole. researchgate.net This σ-hole can interact favorably with a region of negative potential on a neighboring molecule, such as the carbonyl oxygen atom or the π-system of an aromatic ring. The C-I···O=C interaction is a particularly strong and directional force that significantly influences crystal packing. nih.gov

Pi-Pi Stacking: The aromatic rings can engage in π-π stacking interactions. These are typically offset, where the rings are parallel but displaced relative to one another, to minimize electrostatic repulsion and maximize attractive dispersion forces. scirp.org

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | Amide (N-H) | Carbonyl Oxygen (O=C) | A strong, directional interaction forming chains or dimers, defining the primary structural motif. |

| Halogen Bond | Phenyl Iodine (C-I) | Carbonyl Oxygen (O=C) | A directional interaction where the iodine's σ-hole attracts the lone pair electrons of the oxygen, linking the primary motifs. nih.govtuni.fi |

| Pi-Pi Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Offset stacking interactions between aromatic rings of adjacent molecules, contributing to overall packing efficiency. |

| C-H···π Interaction | Aromatic C-H | Phenyl Ring (π-system) | Weaker interactions where an aromatic hydrogen atom points towards the face of a nearby phenyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C) in a solution state.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons on the para-substituted rings would likely appear as two sets of doublets, characteristic of an AA'BB' spin system. The methoxy (B1213986) protons would give a sharp singlet, and the amide proton would appear as a broad singlet.

The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom, including the carbonyl carbon, the methoxy carbon, and the distinct carbons of the two aromatic rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Proton | ~8.0 | Broad Singlet | 1H | N-H |

| Proton | ~7.8 | Doublet (AA'BB') | 2H | Ar-H (ortho to C=O) |

| Proton | ~7.6 | Doublet (AA'BB') | 2H | Ar-H (ortho to I) |

| Proton | ~7.5 | Doublet (AA'BB') | 2H | Ar-H (ortho to NH) |

| Proton | ~6.9 | Doublet (AA'BB') | 2H | Ar-H (ortho to OCH₃) |

| Proton | ~3.8 | Singlet | 3H | OCH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbon | ~165 | C=O |

| Carbon | ~162 | C-OCH₃ |

| Carbon | ~138 | C-NH |

| Carbon | ~137 | Ar-C (ortho to I) |

| Carbon | ~129 | Ar-C (ortho to C=O) |

| Carbon | ~126 | C-C=O |

| Carbon | ~122 | Ar-C (ortho to NH) |

| Carbon | ~114 | Ar-C (ortho to OCH₃) |

| Carbon | ~90 | C-I |

| Carbon | ~55 | OCH₃ |

Note: These are estimated values based on standard substituent effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₂INO₂), the calculated molecular weight is approximately 369.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 369. The fragmentation pattern would likely arise from the cleavage of the weakest bonds. Key predicted fragmentation pathways include:

Cleavage of the amide bond (C-N), leading to characteristic fragments for the benzoyl and iodoaniline moieties.

Loss of the iodine atom.

Loss of the methoxy group as a methyl radical.

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula |

| 369 | [M]⁺ | [C₁₄H₁₂INO₂]⁺ |

| 242 | [M - I]⁺ | [C₁₄H₁₂NO₂]⁺ |

| 219 | [H₂N-C₆H₄-I]⁺ | [C₆H₆IN]⁺ |

| 135 | [CH₃O-C₆H₄-CO]⁺ | [C₈H₇O₂]⁺ |

| 107 | [CH₃O-C₆H₄]⁺ | [C₇H₇O]⁺ |

| 92 | [C₆H₄O]⁺ | [C₆H₄O]⁺ |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy probe the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond stretching and bending frequencies. These techniques are excellent for identifying functional groups.

Table 4: Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3400 - 3200 | N-H Stretch | A strong, typically broad absorption from the amide N-H bond. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to weak absorptions from the C-H bonds on the phenyl rings. |

| 2980 - 2850 | Aliphatic C-H Stretch | Absorptions from the methoxy (CH₃) group. |

| 1680 - 1640 | C=O Stretch (Amide I) | A very strong absorption characteristic of the amide carbonyl group. semanticscholar.org |

| 1610 - 1580 | Aromatic C=C Stretch | Strong to medium absorptions from the phenyl rings. |

| 1550 - 1510 | N-H Bend (Amide II) | A medium to strong band associated with the C-N stretch and N-H bend. |

| 1250 - 1200 | Asymmetric C-O-C Stretch | A strong absorption from the aryl-ether linkage of the methoxy group. |

| 600 - 500 | C-I Stretch | A weak to medium absorption for the carbon-iodine bond. |

Chiroptical Properties of Atropisomeric Derivatives

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond, most commonly a bond between two sp²-hybridized carbon atoms or a C(aryl)-N bond. nih.govrsc.org For this phenomenon to result in stable, separable isomers at room temperature, the energy barrier to rotation must be sufficiently high (typically >23 kcal/mol). researchgate.net This high barrier is usually created by bulky substituents at the positions ortho to the bond axis, which sterically clash during rotation. princeton.edu

In the case of this compound, the key rotational axis is the C(aryl)-N amide bond. However, there are no substituents in the ortho positions of either the iodophenyl ring or the benzamide ring. The ortho positions are all occupied by hydrogen atoms, which are too small to create a significant barrier to rotation.

Therefore, while this compound does exist as a mixture of non-planar conformers (rotamers), these conformers interconvert rapidly at room temperature. nih.gov The molecule is not considered to possess stable atropisomers and, as a result, it is achiral and would not exhibit chiroptical properties such as optical rotation or circular dichroism in its bulk form.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the optimized geometry and various electronic properties of N-(4-iodophenyl)-4-methoxybenzamide. Such calculations have been performed on analogous structures, like N-3-hydroxyphenyl-4-methoxybenzamide, using the B3LYP method with a 6-31G+(d,p) basis set to compare calculated data with X-ray crystallography results. nih.gov

Geometry optimization using DFT methods seeks to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. This process provides key data on bond lengths, bond angles, and dihedral angles.

The electronic structure is further elucidated by analyzing the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. growingscience.comresearchgate.net A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring and the amide linkage, which can act as electron donors. Conversely, the LUMO is likely distributed over the iodophenyl ring, which acts as an electron-accepting moiety. The charge transfer that occurs upon excitation from HOMO to LUMO is a key aspect of its electronic behavior.

Table 1: Representative HOMO-LUMO Data for Aromatic Amides (Note: This table presents typical values for similar aromatic amide compounds to illustrate the expected range and is not based on direct experimental results for this compound.)

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 3.5 to 5.0 | Energy difference; indicates chemical reactivity and stability. |

Theoretical vibrational frequency calculations are performed on the optimized geometry of the molecule. These calculations predict the frequencies of fundamental vibrational modes, which can be correlated with experimental infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, a detailed assignment of the spectral bands to specific molecular motions (stretching, bending, etc.) can be achieved. dntb.gov.uamdpi.com This correlation helps to confirm the molecular structure and provides insight into the bonding environment within the molecule.

Table 2: Predicted Vibrational Frequencies for this compound Functional Groups (Note: The following are typical wavenumber ranges for the functional groups present in the molecule.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3200-3400 |

| C=O (Amide I) | Stretching | 1650-1690 |

| N-H (Amide II) | Bending | 1510-1550 |

| C-N (Amide) | Stretching | 1300-1400 |

| C-O-C (Ether) | Asymmetric Stretching | 1230-1270 |

| C-I | Stretching | 500-600 |

| Aromatic C-H | Stretching | 3000-3100 |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not found in the reviewed literature, this computational technique is invaluable for studying the dynamic behavior of molecules over time. MD simulations would allow for the exploration of conformational changes, the study of solvent effects on the molecular structure, and the simulation of its interactions with other molecules or biological targets. Such simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and flexes at different temperatures and pressures.

Quantum Chemical Descriptors and Reactivity Prediction

From the electronic structure data obtained through DFT calculations, various quantum chemical descriptors can be derived to predict the molecule's reactivity. These descriptors quantify aspects of the molecule's behavior in chemical reactions.

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A global measure of electrophilic character. |

Prediction and Analysis of Nonlinear Optical Properties

Molecules with significant charge separation and extended π-conjugated systems, like this compound, are candidates for possessing nonlinear optical (NLO) properties. Computational methods can predict these properties by calculating the molecular hyperpolarizability (β). A high hyperpolarizability value indicates a strong NLO response, which is of interest for applications in optoelectronics and photonics. The presence of donor (methoxy group) and acceptor (iodophenyl group) moieties connected by a π-system (the amide bridge and phenyl rings) is a classic design for NLO-active molecules. Theoretical calculations of hyperpolarizability for similar compounds have shown them to be attractive for future NLO studies. researchgate.net

Supramolecular Interactions Modeling (e.g., Hirshfeld Surface Analysis)

For this compound, a Hirshfeld analysis would likely reveal the importance of hydrogen bonding involving the amide N-H group as a donor and the carbonyl oxygen as an acceptor. Furthermore, it would quantify other significant interactions such as:

H···H contacts: Typically the most abundant, representing van der Waals forces.

C···H/H···C contacts: Indicative of C-H···π interactions.

O···H/H···O contacts: Highlighting hydrogen bonds and other electrostatic interactions.

I···X contacts (where X can be I, C, H, etc.): Revealing the role of the heavy iodine atom in directing the crystal packing through halogen bonding and other interactions. Studies on related iodophenyl compounds have shown that I···I and I···π interactions can be dominant forces in their supramolecular assembly. nih.govresearchgate.net

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-3-hydroxyphenyl-4-methoxybenzamide |

| 3-aminophenol |

| 4-methoxybenzoylchloride |

| Metronidazole |

In Silico Screening and Ligand-Receptor Docking Studies (Preclinical Context)

As of the latest available research, specific in silico screening and ligand-receptor docking studies focusing solely on the chemical compound this compound in a preclinical context have not been published in the scientific literature. Computational chemistry is a powerful tool used to predict the interaction of small molecules with biological targets, thereby guiding drug discovery and development. nih.gov This process typically involves virtual screening of compound libraries against specific protein targets and detailed molecular docking simulations to understand binding affinities and interaction modes. nih.govscirp.org

While numerous studies have employed these techniques to investigate various benzamide (B126) derivatives for a range of therapeutic targets, including enzymes and receptors, data pertaining specifically to this compound is not currently available. mdpi.comresearchgate.netacs.orgbenthamdirect.com Research in this area often involves creating a three-dimensional model of the target protein and using computational algorithms to fit the ligand (in this case, this compound) into the binding site, followed by scoring the goodness of fit. mdpi.comnih.gov

The absence of such published data precludes the presentation of specific research findings, data tables on binding affinities, or detailed interactions with any biological receptors for this compound. Future computational studies would be necessary to elucidate its potential biological targets and interaction mechanisms at a molecular level.

Molecular Interactions and Biological Target Engagement in Preclinical Research

Interaction with Alpha-Synuclein (B15492655) Fibrils: In Vitro Binding Affinities and Selectivity

Alpha-synuclein is a protein that, when misfolded, aggregates into fibrils, a hallmark of neurodegenerative diseases like Parkinson's disease. The development of ligands that can bind to these fibrils is a key goal for diagnostic imaging and therapeutic intervention.

While direct studies on the binding affinity of N-(4-iodophenyl)-4-methoxybenzamide with alpha-synuclein fibrils are not extensively documented in the reviewed literature, research into structurally similar molecules provides context. A study focused on identifying new radioligands for alpha-synuclein fibrils through a similarity search of known ligands. This approach, however, identified a different, though related, isoxazole (B147169) derivative, N-(3-(4-iodophenyl)isoxazol-5-yl)-4-methoxybenzamide, which demonstrated high-affinity binding to these fibrils. This suggests that the iodophenyl and methoxybenzamide moieties can be part of a scaffold that recognizes alpha-synuclein aggregates.

Further research is required to specifically determine the in vitro binding affinity and selectivity of this compound for alpha-synuclein fibrils compared to other protein aggregates, such as amyloid-beta plaques.

Sigma-1 Receptor Ligand Development and Imaging Probes (Preclinical)

The sigma-1 receptor (S1R) is an intracellular chaperone protein implicated in a variety of cellular functions and is a target in several diseases, including cancer and neurodegenerative disorders. Benzamide (B126) derivatives, a class to which this compound belongs, have been explored as S1R ligands.

Radioligand Binding Assays and Specificity

Radioligand binding assays are fundamental in determining the affinity and specificity of a compound for its receptor. Various radioiodinated benzamide derivatives have been synthesized and evaluated as high-affinity ligands for the sigma-1 receptor. These studies are critical for developing probes for imaging S1R expression in tumors and other tissues. While a specific disadvantage of some benzamide derivatives is their off-target binding to melanin, which can complicate imaging results, the development of highly specific ligands remains an active area of research. The structural components of this compound, particularly the iodophenyl group, are common in ligands designed for radioiodination and subsequent use in binding assays.

Ex Vivo Autoradiography Studies

Ex vivo autoradiography is a technique used to visualize the distribution of a radiolabeled compound in tissues after administration to an animal model. This method helps to confirm that a potential imaging agent reaches and binds to its intended target in a biological system. For newly developed radiolabeled ligands, including those from the benzamide class, ex vivo autoradiography serves as a crucial step to validate their in vivo behavior before proceeding to more complex imaging studies like PET. It allows for a detailed, high-resolution examination of the ligand's distribution in specific brain regions or other organs, confirming target engagement and providing quantitative data on binding.

Preclinical Positron Emission Tomography (PET) Imaging Applications (Animal Models)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo visualization and quantification of biological processes. In preclinical research, PET is used to assess the potential of new radiolabeled compounds as imaging agents in animal models of disease. The development of radiolabeled benzamides and related structures as PET probes for the sigma-1 receptor is an area of significant interest. These probes can be used to study the upregulation of S1R in various cancers and neurological conditions. The ultimate goal is to create a translational tool that can be used first in animal models and then in clinical studies to diagnose disease and monitor treatment effects.

Mechanism of Action Studies at the Molecular Level (e.g., Enzyme or Receptor Modulation)

The mechanism of action for compounds like this compound is primarily understood through their interaction with specific receptors. As a sigma-1 receptor ligand, its proposed mechanism involves binding to this receptor, which resides in the endoplasmic reticulum. The S1R is known to modulate a variety of ion channels and signaling pathways, and its ligands can influence these functions. The specific functional consequence of this compound binding—whether it acts as an agonist or antagonist—would determine its downstream effects on cellular processes. Further research is necessary to elucidate the precise molecular cascade initiated by this binding event.

Antitubercular Activity Studies of Related Derivatives (Preclinical)

Tuberculosis remains a major global health threat, and the search for new antitubercular agents is critical. While this compound itself has not been the focus of these studies, various related benzamide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.

In one study, novel N-Pyrazolyl benzamide derivatives were synthesized and tested. researchgate.netsemanticscholar.org These compounds showed moderate to good antitubercular activity against the H37Rv strain of M. tuberculosis. semanticscholar.org Molecular docking studies suggested that these derivatives could potentially act by inhibiting mycobacterial pantothenate synthetase, a key enzyme in the biosynthesis of coenzyme A. semanticscholar.org Another investigation into benzimidazole (B57391) derivatives identified a compound with antitubercular activity at a minimum inhibitory concentration (MIC) of 2 μg/ml, with molecular docking suggesting it may inhibit the InhA enzyme. nih.gov These findings highlight the potential of the benzamide scaffold as a starting point for the development of new antitubercular drugs. researchgate.netsemanticscholar.orgnih.gov

Below is a data table summarizing the antitubercular activity of a related N-Pyrazolyl benzamide derivative.

| Compound | Target Strain | MIC (μg/ml) |

| Unsubstituted N-Pyrazolyl benzamide (5a) | M. tuberculosis H37Rv | 50 |

Data sourced from a study on N-Pyrazolyl Benzamide derivatives. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying a chemical structure, researchers can identify the key pharmacophores responsible for target binding and efficacy.

For a molecule like this compound, an SAR study would typically involve modifying several key positions:

The Iodine Atom: The position and nature of the halogen on the phenyl ring can significantly impact activity. Halogens can alter the electronic properties of the ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to protein-ligand binding. The replacement of iodine with other halogens (e.g., bromine, chlorine, fluorine) or other substituents would be a key area of investigation.

The Methoxy (B1213986) Group: The methoxy group on the benzamide ring is a hydrogen bond acceptor and influences the molecule's conformation. SAR studies would likely explore the effect of altering the position of this group (ortho, meta, para) or replacing it with other electron-donating or electron-withdrawing groups.

The Amide Linker: The amide bond provides structural rigidity and acts as a hydrogen bond donor and acceptor. Modifications to this linker, such as creating thioamides or other bioisosteres, could be explored to understand its role in target binding and metabolic stability.

While no specific SAR studies for this compound are publicly available, research on other benzamide derivatives provides a template for how such studies would be conducted. For example, in the development of other kinase inhibitors, the benzamide core often serves as a scaffold for orienting other functional groups that interact with the target protein.

Medicinal Chemistry and Scaffold Development

N-(4-Iodophenyl)-4-methoxybenzamide as a Privileged Scaffold

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. While this compound may not be universally cited as a classic privileged scaffold, its constituent parts, the iodinated phenyl ring and the methoxybenzamide core, are frequently found in a wide array of biologically active compounds. This suggests that the combination of these two moieties within a single molecule provides a valuable starting point for drug discovery.

The benzamide (B126) core itself is a well-established pharmacophore found in numerous approved drugs with diverse therapeutic applications, including anti-cancer, anti-emetic, and antipsychotic agents. The presence of the methoxy (B1213986) group on the benzamide ring can influence the compound's electronic properties and its ability to form hydrogen bonds, which are crucial for target binding. Furthermore, the iodophenyl moiety offers a site for various chemical modifications and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The utility of the benzamide scaffold is evident in the development of inhibitors for various enzymes and receptors.

Design and Synthesis of Novel Benzamide Derivatives

The synthesis of novel benzamide derivatives based on the this compound scaffold typically involves standard amide bond formation reactions. A common and straightforward approach is the coupling of a substituted aniline (B41778) with a substituted benzoic acid or its corresponding acid chloride. dovepress.com

For instance, 4-methoxybenzoyl chloride can be reacted with 4-iodoaniline (B139537) in the presence of a base to yield this compound. This core structure can then be further modified. The general synthetic scheme allows for a high degree of diversification, as a wide variety of substituted anilines and benzoic acids are commercially available or can be readily synthesized.

A general synthetic route can be described as follows:

Activation of the Carboxylic Acid: The carboxylic acid (e.g., 4-methoxybenzoic acid) is activated to facilitate the reaction with the aniline. This can be achieved by converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or by using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator like N-hydroxysuccinimide (NHS).

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with the aniline (e.g., 4-iodoaniline) in a suitable solvent, often in the presence of a base to neutralize the acid byproduct.

This modular approach allows for the systematic exploration of the chemical space around the this compound scaffold, enabling the generation of libraries of compounds for biological screening.

Strategies for Modifying the Iodophenyl Moiety for Enhanced Biological Properties

The iodophenyl moiety of this compound is a key site for structural modification to enhance biological properties. The iodine atom itself can be a crucial feature for activity, potentially through halogen bonding interactions with the biological target. However, it also serves as a versatile handle for introducing other functional groups via cross-coupling reactions.

Table 1: Modifications of the Iodophenyl Moiety and their Potential Impact

| Modification | Potential Impact on Biological Properties | Rationale |

| Replacement of Iodine with other Halogens (F, Cl, Br) | Altered lipophilicity, metabolic stability, and halogen bonding strength. mdpi.com | The electronegativity and size of the halogen atom can influence its interaction with the target protein. Fluorine, for instance, can enhance metabolic stability. nih.govnih.gov |

| Introduction of Alkyl or Aryl Groups via Cross-Coupling | Increased steric bulk, altered lipophilicity, and potential for new hydrophobic interactions. | Suzuki, Stille, or Sonogashira coupling reactions can be used to introduce a wide variety of substituents at the position of the iodine atom. |

| Introduction of Nitrogen-containing Heterocycles | Improved solubility, potential for additional hydrogen bonding, and altered pharmacokinetic profile. | Heterocycles can act as bioisosteres for the phenyl ring and introduce new interaction points with the target. |

| Conversion to an Ethynyl (B1212043) Group | Mimics the electronic and spatial properties of the iodine atom, potentially forming similar interactions. nih.gov | The ethynyl group can act as a bioisostere for iodine, offering an alternative with different chemical properties. nih.gov |

Research on iodinated benzamide derivatives as monoamine oxidase B (MAO-B) inhibitors has shown that the position and nature of substituents on the phenyl ring are critical for activity and selectivity. nih.gov For example, the introduction of a chlorine atom at the 2-position of a 4-iodobenzamide (B1293542) derivative resulted in a potent and selective MAO-B inhibitor. nih.gov This highlights how strategic modifications to the iodophenyl ring can fine-tune the pharmacological profile of the parent compound.

Strategies for Modifying the Methoxybenzamide Moiety for Enhanced Biological Properties

The methoxybenzamide portion of the molecule offers another avenue for optimization. The methoxy group and the amide linkage are key features that can be altered to improve potency, selectivity, and pharmacokinetic properties.

Table 2: Modifications of the Methoxybenzamide Moiety and their Potential Impact

| Modification | Potential Impact on Biological Properties | Rationale |

| Demethylation to a Hydroxy Group | Increased hydrogen bonding potential and altered solubility. | The resulting hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger interactions with the target. nih.gov |

| Replacement of the Methoxy Group with other Alkoxy Groups | Altered lipophilicity and steric hindrance. | Larger alkoxy groups can be used to probe for additional hydrophobic pockets in the binding site. |

| Introduction of Substituents on the Benzamide Ring | Fine-tuning of electronic properties and steric interactions. | The addition of electron-withdrawing or electron-donating groups can influence the reactivity and binding affinity of the molecule. |

| Modification of the Amide Linkage | Altered metabolic stability and conformational flexibility. | The amide bond can be a site of metabolic cleavage. Replacing it with more stable linkers, such as a trifluoroethylamine, can improve the compound's half-life. u-tokyo.ac.jp |

A study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter (CHT) demonstrated the importance of modifications to the methoxybenzamide scaffold. nih.gov In this study, the introduction of a piperidin-4-yloxy group at the 3-position of the 4-methoxybenzamide (B147235) ring was found to be crucial for activity. nih.gov Further exploration of the amide functionality revealed that benzylic heteroaromatic amide moieties were the most potent. nih.gov

Bioisosteric Replacements and Pharmacophore Modeling

Bioisosterism and pharmacophore modeling are powerful tools in medicinal chemistry for the rational design of new drugs based on a lead compound like this compound. wikipedia.orgdrughunter.com

Bioisosteric Replacements:

Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. wikipedia.org This strategy can be used to improve a compound's pharmacokinetic properties, reduce toxicity, or enhance its potency.

For this compound, several bioisosteric replacements could be considered:

Iodine Bioisosteres: As mentioned earlier, the iodine atom could be replaced by other halogens or an ethynyl group. nih.gov A trifluoromethyl group (-CF₃) or a cyano group (-CN) could also be explored as non-classical bioisosteres for the iodine. wikipedia.org

Amide Bioisosteres: The amide bond can be replaced with other functional groups to improve metabolic stability. Examples include reversed amides, esters, ketones, or heterocyclic rings like 1,2,4-oxadiazoles or triazoles. drughunter.com

Phenyl Ring Bioisosteres: The phenyl rings can be replaced with other aromatic or heteroaromatic rings such as thiophene, pyridine, or pyrimidine (B1678525) to explore new interactions with the target and modify the compound's properties.

Pharmacophore Modeling:

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target. dovepress.comdergipark.org.tr A pharmacophore model for this compound and its derivatives would typically include features such as:

Hydrogen bond donors and acceptors (from the amide group and potentially other substituents).

Aromatic rings.

Hydrophobic features.

A halogen bonding site (from the iodine atom).

A study on benzamide analogues as FtsZ inhibitors developed a five-featured pharmacophore model that included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Such a model, once validated, can be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity. dergipark.org.trresearchgate.net Molecular docking studies can then be used to predict the binding mode of these new compounds and further refine their design. nih.gov By combining these computational approaches with synthetic chemistry, the this compound scaffold can be systematically optimized to develop novel and effective therapeutic agents.

Emerging Research Directions and Potential Applications

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that direct the spontaneous organization of molecules into larger, well-defined structures. For N-(4-iodophenyl)-4-methoxybenzamide, the key features driving self-assembly are the amide group, capable of forming strong hydrogen bonds, and the iodine atom, which can act as a halogen bond donor.

The self-assembly of molecules is governed by a variety of non-covalent interactions. In the case of this compound, several key interactions are expected to play a role:

Hydrogen Bonding: The amide (-CONH-) group is a powerful motif for directing self-assembly, with the N-H group acting as a hydrogen bond donor and the C=O group as an acceptor. This can lead to the formation of one-dimensional chains or tapes.

Halogen Bonding: The iodine atom on the phenyl ring is a potent halogen bond donor. This interaction, where the iodine atom interacts with an electron-rich atom (like the oxygen of the carbonyl or methoxy (B1213986) group of a neighboring molecule), can provide directional control over the assembly process.

π-π Stacking: The two aromatic rings in the molecule can interact through π-π stacking, further stabilizing the supramolecular structure. The electron-rich methoxy-substituted ring and the electron-deficient iodinated ring could potentially form favorable donor-acceptor stacking interactions.

Research on related systems provides insight into how these interactions can be harnessed. For instance, the self-assembly of aramid amphiphiles into highly stable nanoribbons is driven by strong, anisotropic interactions. nih.gov Similarly, studies on aryl-squaramide amphiphiles have shown that these molecules can form hydrogels through a combination of hydrogen bonding and π-π interactions. rsc.org The ability of this compound to engage in multiple, directional non-covalent interactions suggests its potential use in the design of novel supramolecular polymers and gels.

The process of self-sorting, where different molecules in a mixture selectively assemble into distinct, well-defined structures, is another area of interest. Research on metallosupramolecular systems has demonstrated that selective self-assembly can be achieved through the careful design of ligands. beilstein-journals.org The specific combination of functional groups in this compound could be exploited in multi-component systems to achieve complex, self-sorted architectures.

Applications in Functional Organic Materials

Functional organic materials are a class of materials whose properties can be tailored for specific applications in electronics, photonics, and medicine. The unique electronic and structural features of this compound suggest its potential utility in this field.

The presence of an iodinated aromatic ring makes this compound a potential building block for materials with interesting optoelectronic properties. Iodinated organic compounds are known to be useful as intermediates in the synthesis of more complex molecules for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carbon-iodine bond can be readily functionalized through cross-coupling reactions, allowing for the construction of larger conjugated systems.

Furthermore, the methoxy group is an electron-donating group that can influence the electronic properties of the molecule, potentially making it suitable for use as a hole-transporting material in electronic devices. The structure of this compound is analogous to some of the building blocks used in the synthesis of materials for perovskite solar cells.

The benzanilide (B160483) scaffold itself is found in a variety of bioactive molecules, and derivatives have been investigated for applications ranging from anti-cancer agents to inhibitors of specific enzymes. rsc.orgnih.gov While this compound has no currently established biological activity, its structure could serve as a starting point for the development of new therapeutic agents. For example, some benzamide (B126) derivatives are known to target the poly(ADP-ribose) polymerase-1 (PARP-1) enzyme, which is a promising target in cancer therapy. nih.gov

The table below summarizes potential applications based on the structural features of this compound and data from related compounds.

| Structural Feature | Potential Application Area | Rationale based on Analogous Compounds |

| Iodinated Phenyl Ring | Organic Electronics | Intermediates for cross-coupling reactions to build larger conjugated systems for OLEDs and OPVs. nih.gov |

| Methoxy-substituted Benzoyl Group | Organic Electronics | Electron-donating nature can be useful in hole-transporting materials. ibm.com |

| Benzanilide Scaffold | Medicinal Chemistry | Core structure in various bioactive molecules, including enzyme inhibitors. rsc.orgnih.gov |

| Entire Molecule | X-ray Contrast Agents | Iodinated aromatic compounds are the basis for many X-ray contrast agents used in medical imaging. googleapis.com |

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached using principles of green chemistry to improve its environmental footprint.

The traditional synthesis of benzanilides often involves the reaction of an aniline (B41778) with a benzoyl chloride, which can generate HCl as a byproduct. Green alternatives focus on direct amide formation from carboxylic acids and amines, using catalysts and conditions that minimize waste.

Key green chemistry principles that could be applied to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct amidation reactions are generally more atom-economical than those using activated carboxylic acid derivatives. mdpi.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or even solvent-free conditions. gctlc.orgresearchgate.net The use of safer iodinating agents is also a key consideration. While elemental iodine is often used, reagents like N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) can be more selective and easier to handle, although their own synthesis and byproducts must be considered. acs.orgacs.org Catalytic methods for iodination are also being developed. organic-chemistry.org

Energy Efficiency: Employing reaction conditions that minimize energy consumption, such as running reactions at ambient temperature and pressure, or using microwave irradiation to reduce reaction times. mdpi.com

Catalysis: The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. For the amidation step, various catalysts can be employed to facilitate the reaction under milder conditions. For the iodination step, disulfide-catalyzed methods have been shown to be effective for electron-rich aromatic compounds. acs.org

A possible green synthetic approach to this compound would involve the direct coupling of 4-iodoaniline (B139537) with 4-methoxybenzoic acid using a suitable catalyst and a green solvent. Alternatively, a one-pot synthesis where the iodination and amidation steps are combined could further improve the efficiency of the process.

The table below outlines some green chemistry strategies and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Strategy for Synthesis | Potential Benefit |

| High Atom Economy | Direct catalytic amidation of 4-iodoaniline and 4-methoxybenzoic acid. | Reduces waste by avoiding the use of activating agents. mdpi.com |

| Safer Solvents | Use of water, ethanol, or ionic liquids as reaction media. | Reduces the environmental and health impacts of hazardous organic solvents. gctlc.orgresearchgate.net |

| Energy Efficiency | Microwave-assisted synthesis or reactions at ambient temperature. | Lowers energy consumption and can lead to faster reactions. mdpi.com |

| Catalysis | Use of reusable solid catalysts for amidation or iodination. | Simplifies product purification and reduces waste. acs.orgorganic-chemistry.org |

Patent Landscape Analysis of this compound and its Derivatives

A patent landscape analysis provides insights into the commercial and research interests in a particular chemical space. While there are no patents that specifically claim the compound this compound, an analysis of patents for structurally related compounds reveals several areas of active research and development.

The patent literature for benzanilide derivatives is extensive, reflecting their importance in medicinal chemistry and materials science. Many patents describe the synthesis and use of benzanilides as inhibitors of various enzymes, including kinases and polymerases, for the treatment of cancer and other diseases. nih.gov For example, patents have been granted for 4-(benzimidazol-2-ylamino)benzamide derivatives for use in pharmaceutical compositions. ipindia.gov.in

Iodinated aromatic compounds are also a significant feature in the patent literature, particularly in the field of medical imaging. Iodinated compounds are widely used as X-ray contrast agents due to the high atomic number of iodine, which allows it to absorb X-rays effectively. Patents in this area often claim complex poly-iodinated and poly-hydroxylated aromatic amides designed to have high water solubility and low toxicity. googleapis.com

Patents also exist for processes related to the synthesis of iodinated and benzamide-containing molecules. For instance, there are patents describing improved methods for the iodination of aromatic compounds, aiming for higher yields and better regioselectivity. googleapis.com Other patents cover novel methods for the synthesis of benzonitriles, which can be precursors to benzamides. google.com

The table below provides a summary of the patent landscape for compounds structurally related to this compound.

| Patent Area | General Structural Features Claimed | Primary Application | Example Patent Information |

| Bioactive Benzanilides | Substituted N-phenylbenzamides | Enzyme inhibitors (e.g., for cancer therapy) | Patents for 4-(benzimidazol-2-ylamino)benzamide derivatives. ipindia.gov.in |

| X-Ray Contrast Agents | Poly-iodinated, hydroxylated aromatic amides | Medical Diagnostics | Patents for compounds like iohexol (B1672079) and iodixanol, which are tri-iodinated benzamide derivatives. googleapis.com |

| Synthetic Methods | Processes for iodination or amide formation | Chemical Manufacturing | Patents describing efficient methods for the synthesis of iodinated aromatic compounds or benzamide precursors. googleapis.comgoogle.com |

| Agrochemicals | Dihydroxylated benzanilides | Fungicides | A di-methoxylated product has shown anti-rice blast activity. rsc.org |

Given the existing patent landscape, future patent applications involving this compound could be directed towards its use as an intermediate in the synthesis of novel bioactive compounds or functional materials. Its specific substitution pattern may offer advantages in terms of synthetic accessibility or final product properties that are not captured by existing patents.

Conclusion and Future Perspectives

Summary of Key Research Findings

Research on N-(4-iodophenyl)-4-methoxybenzamide and its closely related analogues has primarily highlighted its significance as a structural scaffold in medicinal chemistry. The core iodo-4-methoxybenzamide moiety has been identified as a crucial component in the development of agents for medical imaging. Specifically, radioiodinated derivatives of N-substituted 4-methoxybenzamides have been synthesized and evaluated for their potential in melanoma scintigraphy. nih.gov Studies revealed that certain radioiodinated 4-methoxybenzamide (B147235) derivatives exhibited superior uptake in melanoma cells, along with outstanding melanoma-to-non-target tissue ratios, marking them as promising candidates for improving melanoma-imaging agents. nih.gov

While direct studies on the specific biological profile of this compound are limited, the broader class of aromatic amides and benzanilides, to which it belongs, is recognized for a wide range of biological activities. nih.govresearchgate.net These activities include antifungal, antibacterial, and antimycobacterial properties. nih.govresearchgate.net Furthermore, related benzamide (B126) structures have been investigated as potent inhibitors of various enzymes, such as protein kinases, which are critical targets in cancer therapy. nih.govnih.govsemanticscholar.org The foundational structure of this compound, therefore, represents a versatile template that has been successfully leveraged for targeted applications in oncology and diagnostics, even though the compound itself is not as extensively characterized as its more complex derivatives.

Identification of Knowledge Gaps and Future Research Avenues

Despite its utility as a foundational structure, significant knowledge gaps exist regarding the intrinsic properties and full potential of this compound. The existing research landscape points toward several promising avenues for future investigation that could unlock new applications for this compound.

A primary knowledge gap is the limited characterization of its own biological activity profile. Much of the focus has been on more complex derivatives, leaving the parent compound's potential unexplored. Future research should systematically screen this compound for various biological effects. Drawing from the activities of related benzamides, a key research direction would be to evaluate its potential as a protein kinase inhibitor. nih.govnih.gov Such studies could reveal novel applications in oncology.